3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

概要

説明

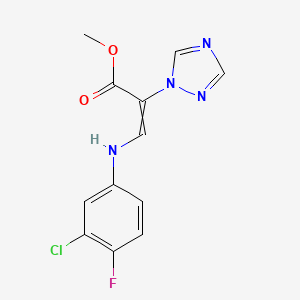

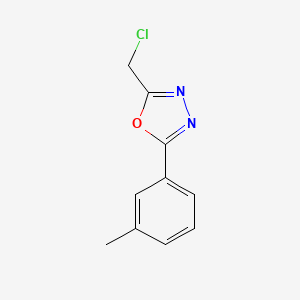

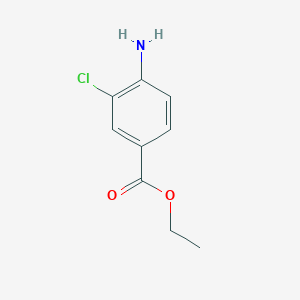

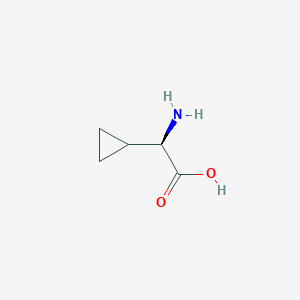

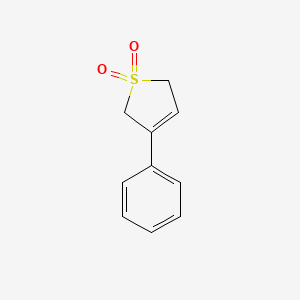

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H10O2S1. It has an average mass of 194.250 Da and a monoisotopic mass of 194.040146 Da1. This product is intended for research use only2.

Synthesis Analysis

While specific synthesis methods for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide were not found, there are studies on the synthesis of related compounds. For instance, a method for the synthesis of polycyclic derivatives of sulfolane (sulfolene) has been reviewed3. The reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered3.Molecular Structure Analysis

The molecular structure of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is not directly available. However, the molecular structure of related compounds, such as 2,5-Dihydrothiophene 1,1-dioxide, has been investigated4. The atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane4.Chemical Reactions Analysis

Specific chemical reactions involving 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide were not found. However, sulfolenes (dihydrothiophene-1,1-dioxides) and their derivatives are widely used in the synthesis of various cyclic compounds3. They have been used as dienes, dienophiles, and dipolarophiles in cyclization, react with nucleophiles and electrophiles, and undergo various transformations involving opening of the heterocycle ring3.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are not directly available. However, it is known that sulfolene, a related compound, is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents5.科学的研究の応用

Structural and Electronic Properties

Substituent Influence on Structural and Vibrational Properties : A study by Arjunan et al. (2015) focused on the spectroscopic and theoretical quantum chemical studies of 2,5-dihydrothiophene-1,1-dioxide and its derivatives. The research applied FTIR and FT-Raman spectral techniques along with B3LYP methods to understand the influence of substituents on the structural, vibrational, and electronic properties of these compounds. The study provides insights into the geometrical parameters, molecular electrostatic potential surface, and sites of chemical reactivity, which are crucial for designing molecules with desired chemical properties (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Chemical Synthesis and Reactivity

Asymmetric Hydrogenation : Meng et al. (2017) developed an efficient asymmetric hydrogenation process for 3-substituted 2,5-dihydrothiophene 1,1-dioxides using an iridium catalyst with a chiral phosphine-oxazoline ligand. This study highlights the catalyst's ability to hydrogenate 3-substituted 2,5-dihydrothiophene 1,1-dioxides, providing a pathway to synthesize chiral compounds with moderate to high enantioselectivities (Meng, Xia, Wang, Zhang, Yang, & Zhang, 2017).

Modified Synthesis and Structural Features : Savelev et al. (2021) developed a modified procedure for synthesizing a broad range of previously unknown 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides. The structural features of these compounds were established, showcasing their potential as substrates for the assembly of fused polycyclic nitrosulfolane derivatives (Savelev, Efremova, Lapshina, Gurzhiy, & Belyakov, 2021).

Optoelectronic Properties

Tuning Optoelectronic Properties : Tsai et al. (2013) prepared 2,5-bis(tributylstannyl)thiophene 1,1-dioxide and utilized it in Stille cross-coupling reactions to afford thiophene 1,1-dioxides with either electron-donating or electron-withdrawing substituents. The study demonstrates how electron-withdrawing groups facilitate the reduction of these sulfone heterocycles, influencing their optoelectronic properties, which is essential for the development of electronic and optoelectronic devices (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).

Safety And Hazards

Specific safety and hazard information for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide was not found. However, it is important to handle all chemical substances with care, using appropriate personal protective equipment, and to avoid ingestion and inhalation67.

将来の方向性

The future directions for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are not directly available. However, sulfolenes and their derivatives are of interest in the production of new polymeric and oligomeric materials for optics and electronics3. The introduction of the thiophene 1,1-dioxide fragment into the oligothiophene chain has made it possible to create materials with high photoluminescence in the solid state3.

特性

IUPAC Name |

3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSYLFPQPSYRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365430 | |

| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide | |

CAS RN |

57465-40-4 | |

| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。